2-(3-Bromophenyl)pyrrolidin-3-one
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Overview
Description
2-(3-Bromophenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds
Preparation Methods
The synthesis of 2-(3-Bromophenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrolidinone. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Bromophenyl)pyrrolidin-3-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidinone core structure but differ in their substituents and functional groups. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and biological activity. Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- 3-Iodopyrrole
Biological Activity
2-(3-Bromophenyl)pyrrolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrrolidine class of compounds, which are known for their therapeutic potential across various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3-bromophenyl group at one position and a ketone functional group at the third position. Its molecular formula is C10H12BrN, with a molecular weight of approximately 242.11 g/mol. The presence of bromine enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, which is a target for anticancer therapies .
- Receptor Binding : The bromine atom in the compound can enhance binding affinity to certain receptors, modulating their activity and leading to various physiological effects. This interaction is critical for its anticancer and antimicrobial properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing promising results in inhibiting cell growth . The compound's mechanism involves inducing apoptosis and necrosis in cancer cells, as evidenced by flow cytometry studies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although further studies are needed to confirm these results.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-(3-Chlorophenyl)pyrrolidin-3-one | Chlorine at the meta position | Different biological activities due to halogen variation |
1-(4-Bromophenyl)pyrrolidin-3-one | Bromine at the para position | Potentially distinct pharmacological properties |
1-(3-Methylphenyl)pyrrolidin-3-one | Methyl group instead of bromine | Altered reactivity and interactions |
The unique positioning of the bromine atom significantly affects the compound's reactivity and interaction with biological targets, enhancing its therapeutic potential compared to other derivatives .
Case Studies
- In Vitro Studies : A study evaluated the inhibitory potential of various pyrrolidine derivatives on DHFR, highlighting that derivatives similar to this compound exhibited IC50 values ranging from 12.37 μM to 54.10 μM, indicating effective enzyme inhibition .
- Antiproliferative Activity : Another study reported that compounds related to this compound demonstrated significant antiproliferative effects against multiple human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,10,12H,4-5H2 |
InChI Key |
UEWJIOFNJMTQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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